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bovine herpesvirus 1 protein - 148375-37-5

bovine herpesvirus 1 protein

Catalog Number: EVT-1518060
CAS Number: 148375-37-5
Molecular Formula: C8H15NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bovine herpesvirus type 1 is a significant pathogen affecting cattle and other ruminants globally. It belongs to the Herpesviridae family and the Varicellovirus genus, characterized by a double-stranded DNA genome encapsulated in a proteinaceous virion. The virus is responsible for various clinical conditions, including Bovine Respiratory Disease, which leads to substantial economic losses in the livestock industry due to high morbidity rates. Understanding the protein composition of bovine herpesvirus type 1 is crucial for elucidating its pathogenic mechanisms and developing effective control strategies .

Source

Bovine herpesvirus type 1 was first isolated in the mid-20th century and has since been extensively studied due to its impact on cattle health. The virus can be transmitted through direct contact, aerosolization, or fomites, establishing both acute and latent infections in hosts. The reactivation of latent infections is often triggered by stressors such as transportation or changes in environmental conditions .

Classification

Bovine herpesvirus type 1 is classified as follows:

  • Family: Herpesviridae
  • Genus: Varicellovirus
  • Species: Bovine herpesvirus 1

The virus is further categorized into two major subtypes: Bovine herpesvirus type 1.1 (associated with respiratory disease) and Bovine herpesvirus type 1.2 (associated with reproductive issues)【3】.

Synthesis Analysis

Methods

The synthesis of bovine herpesvirus type 1 proteins involves complex processes that begin upon viral entry into host cells. The virus employs various strategies to hijack the host's cellular machinery for its replication. Techniques such as CRISPR/Cas9 have been utilized to construct defective strains of the virus for research purposes, allowing scientists to study specific genes and their roles in viral replication and pathogenesis【2】.

Technical Details

The construction of defective strains involves:

  • Designing specific single-guide RNAs targeting viral genes.
  • Transfecting bovine-derived cells with these guide RNAs alongside Cas9 protein.
  • Screening for successful edits using Western blot analysis to confirm the absence of targeted proteins【2】.
Molecular Structure Analysis

Structure

The molecular structure of bovine herpesvirus type 1 includes:

  • A double-stranded DNA genome approximately 125 kilobases long.
  • A proteinaceous capsid composed of multiple structural proteins.
  • An envelope derived from the host cell membrane, embedded with glycoproteins critical for host cell attachment and entry【1】.

Data

Mass spectrometry analyses have identified at least 33 viral proteins within the virion, including glycoproteins essential for viral entry and immune evasion【1】. Key proteins include glycoproteins B, D, and H, which play significant roles in receptor binding and membrane fusion during infection【4】.

Chemical Reactions Analysis

Reactions

Bovine herpesvirus type 1 engages in several biochemical reactions during its lifecycle:

  • Entry Mechanism: The virus binds to host cell receptors via glycoproteins, facilitating fusion with the cell membrane.
  • Replication: Once inside, the viral DNA is released into the nucleus where it utilizes host polymerases for transcription and replication.
  • Protein Synthesis: Viral proteins are synthesized using host ribosomes, with some proteins functioning to shut down host protein synthesis early in infection【2】【5】.

Technical Details

The viral infection process leads to a rapid decline in host macromolecular synthesis due to the action of viral proteins that degrade host mRNA【2】.

Mechanism of Action

Process

Bovine herpesvirus type 1 employs several mechanisms to establish infection:

  1. Attachment: Glycoproteins on the viral envelope bind to specific receptors on the host cell surface.
  2. Fusion: The viral envelope fuses with the host cell membrane, allowing entry of the viral genome.
  3. Latency Establishment: After initial replication, the virus can establish latency in sensory neurons, evading immune detection【3】【4】.

Data

During latency, the virus expresses specific latency-associated transcripts that prevent apoptosis of infected neurons, allowing it to persist within the host【3】【5】.

Physical and Chemical Properties Analysis

Physical Properties

  • Morphology: Bovine herpesvirus type 1 has an average diameter of approximately 120–200 nanometers.
  • Stability: The virus is sensitive to environmental factors like temperature and pH; it can be inactivated by common disinfectants【2】【5】.

Chemical Properties

  • Composition: The virion contains a lipid bilayer derived from the host cell membrane along with glycoproteins that are crucial for its infectivity.
  • Solubility: Bovine herpesvirus type 1 is soluble in aqueous solutions but requires specific conditions for stability during laboratory handling【4】【5】.
Applications

Scientific Uses

Research on bovine herpesvirus type 1 has significant implications:

  • Vaccine Development: Understanding its protein composition aids in developing effective vaccines against bovine respiratory disease.
  • Gene Function Studies: Defective strains created using gene editing technologies provide insights into viral gene functions and their roles in pathogenesis【2】【3】.
  • Therapeutic Research: Investigating how bovine herpesvirus type 1 interacts with host immune responses can lead to novel therapeutic approaches for managing infections in cattle【5】【6】.
Structural Proteomics of Bovine Herpesvirus 1 (BoHV-1)

Virion Architecture: Nucleocapsid, Tegument, and Envelope Protein Composition

The BoHV-1 virion exhibits a tripartite structure common to alphaherpesviruses, consisting of:

  • Nucleocapsid: An icosahedral core (100–110 nm diameter) housing the 136-kbp double-stranded DNA genome, composed of 162 capsomers (150 hexamers, 12 pentamers). Major structural proteins include UL19 (VP5, major capsid protein), UL38 (VP19C, capsid triplex subunit), and UL35 (VP26, capsid vertex component) [7] [9].
  • Tegument: An amorphous protein layer between the capsid and envelope containing >15 viral proteins. Key components include UL46 (VP11/12, transcriptional activator), UL47 (VP13/14, structural scaffold), UL48 (VP16, tegument scaffold), UL49 (VP22, tegument assembly), and UL21 (critical for secondary envelopment) [1] [7].
  • Envelope: A host-derived lipid bilayer embedded with at least 12 viral glycoproteins. Essential glycoproteins include gB (fusion), gC (attachment), gD (receptor binding), gH/gL (fusion regulation), and gM/gN (complex formation) [10].

Table 1: Major Structural Proteins of BoHV-1 Virions

Structural LayerProtein/GlycoproteinGeneMolecular Weight (kDa)Primary Function
NucleocapsidVP5 (Major capsid)UL19149Capsid shell formation
VP19CUL3850Capsid triplex subunit
VP26UL3512Capsid vertex component
TegumentVP11/12UL4679Transcriptional activation
VP13/14UL4785Tegument scaffolding
VP16UL4865Tegument assembly initiation
VP22UL4938Tegument assembly & RNA binding
UL21 proteinUL2160Secondary envelopment & UL16 interaction
EnvelopegBUL27110Membrane fusion
gCUL4492Cell attachment & immune evasion
gDUS655Receptor binding (nectin-1, HVEM)
gH/gL complexUL22/UL190/30Fusion regulation

Mass spectrometry-based proteomic analyses of purified BoHV-1.1 virions have identified 33 viral proteins across these compartments, alongside numerous host-derived proteins (discussed in Section 1.3) [7] [9]. The tegument is the most complex layer, containing proteins involved in viral egress, immune evasion, and immediate-early gene activation upon entry.

Functional Characterization of Core Structural Proteins (UL19, UL35, UL38)

  • UL19 (VP5): As the major capsid protein, VP5 self-assembles into hexameric and pentameric capsomers. Cryo-EM studies reveal its conserved herpesviral structure: a floor domain, middle domain, helical tower, and N-terminal arm facilitating intercapsomeric binding. It interacts with the portal protein UL6 for DNA packaging and scaffolding protein UL26.5 for capsid assembly [7] [9].
  • UL35 (VP26): This 12-kDa minor capsid protein localizes to capsid vertices. It binds the triplex clusters (composed of UL38/UL18) via its C-terminal domain. Deletion studies in related alphaherpesvirines suggest VP26 stabilizes capsid structure during cytoplasmic transport but is dispensable for capsid assembly in vitro [7].
  • UL38 (VP19C): A 50-kDa essential protein that forms heterotrimers with UL18 (VP23). This complex bridges adjacent VP5 capsomers, stabilizing the T=16 icosahedral lattice. UL38 also interacts with UL17 and UL25 to secure the capsid portal during DNA packaging [7] [9].

Table 2: Functional Interactions of BoHV-1 Core Capsid Proteins

ProteinGeneInteraction PartnersFunctional Consequences
VP5UL19UL6 (portal), UL18/UL38 (triplex), UL26.5 (scaffold)Capsid shell assembly; DNA packaging portal formation
VP26UL35UL38 (triplex), UL25 (capsid vertex)Capsid vertex stabilization; potential role in nuclear egress
VP19CUL38UL18, UL35, UL25Triplex formation; capsid lattice stabilization

UL21 (a conserved tegument protein) exemplifies multifunctional roles:

  • Deletion mutants (vBoHV-1-ΔUL21) exhibit 1,000-fold reduced viral titers and 85% smaller plaques [1].
  • Ultrastructural analysis reveals cytoplasmic accumulation of unenveloped capsids, confirming UL21’s role in secondary envelopment.
  • Co-immunoprecipitation demonstrates UL21 forms a complex with UL16, linking capsids to envelopment machinery [1].

Host-Derived Proteins Incorporated into BoHV-1 Virions

Proteomic analyses reveal BoHV-1 virions incorporate numerous host proteins during assembly and egress:

  • Cytoskeletal proteins: Actin (β and γ isoforms), tubulin, cofilin-1, and moesin. Actin facilitates capsid transport to envelopment sites, while moesin links capsids to cortical actin [7].
  • Chaperones: Heat shock proteins HSP70, HSP90, and protein disulfide isomerase (PDI). These assist in glycoprotein folding and complex assembly within the endoplasmic reticulum and trans-Golgi network [7].
  • Annexins: Annexin A2 and A5, which promote membrane curvature during secondary envelopment.
  • Immune modulators: Galectin-1 and peroxiredoxin-1, potentially modulating early host immune responses post-entry [7].

Functional studies indicate these incorporations are non-random:

  • Actin disruption (e.g., via cytochalasin D) reduces virion yield by impairing cytoplasmic capsid transport.
  • HSP90 inhibitors (e.g., geldanamycin) diminish glycoprotein incorporation into virions, confirming chaperone roles in envelope assembly.Host protein incorporation may represent opportunistic acquisition during egress versus selective packaging for early immune evasion. For example, galectin-1 in virions can induce apoptosis in T-cells, potentially dampening adaptive immunity [7].

Comparative Proteomic Analysis of BoHV-1 Subtypes (1.1, 1.2a, 1.2b)

Genomic and antigenic divergence among BoHV-1 subtypes translates to proteomic differences influencing pathogenesis:

  • Subtype prevalence: BoHV-1.1 dominates respiratory/abortion cases globally; BoHV-1.2a associates with genital/respiratory disease in South America; BoHV-1.2b links to genital disease in Europe/Australia [6] [10].
  • Glycoprotein variations:
  • gC (UL44): BoHV-1.1 strains possess unique epitopes affecting heparin-binding efficiency and immune evasion. Turkish isolates show >97% gC homology within subtypes but 89–92% homology between 1.1 and 1.2 [6].
  • gD (US6): Critical for receptor binding (nectin-1, HVEM). Chinese BoHV-1.2b strain SHJS (2020) has gD mutations in receptor-interacting domains versus reference Cooper (BoHV-1.1) [8].
  • gE/gI complex: Deletions in gE/gI form the basis of DIVA (Differentiating Infected from Vaccinated Animals) vaccines. Triple-deletion mutants (gG-/tk-/gE-) exhibit attenuated growth and reduced virulence [5].

Table 3: Proteomic and Antigenic Differences Among BoHV-1 Subtypes

SubtypePrimary Disease AssociationKey Glycoprotein VariationsProteomic Consequences
BoHV-1.1Respiratory/abortion (Global)gC: High heparin-binding affinity; Unique epitopesEnhanced cell attachment in respiratory epithelium
BoHV-1.2aGenital/respiratory (S. America)gD: Altered receptor-binding domainIncreased tropism for genital mucosa
BoHV-1.2bGenital (Europe/Australia)gE/gI: Truncations in cytoplasmic domainsAltered cell-to-cell spread kinetics; Attenuated neurovirulence

Turkish BoHV-1 isolates (2020 study) demonstrated subtype-specific antigenicity:

  • BoHV-1.1 isolates were neutralized more efficiently by homologous antisera than BoHV-1.2 antisera (p<0.01).
  • BoHV-1.2b isolates showed 35% reduced cross-neutralization by BoHV-1.1-specific antibodies [6].

The Chinese BoHV-1.2b strain SHJS (2022) exhibited mutations in:

  • UL27 (gB): Fusion domain alterations potentially affecting entry efficiency.
  • UL42 (DNA polymerase processivity factor): Impacts replication fidelity in neurons.These variations suggest subtype-specific molecular evolution driven by tissue tropism and immune pressure [8].

Proteomic characterization of BoHV-1 structural proteins and their host interactions provides critical insights for rational vaccine design. Deletion mutants lacking tegument (UL21) or envelope (gE, gG) proteins demonstrate how targeted subunit removal can attenuate virulence while retaining immunogenicity [5] [1]. Similarly, subtype-specific glycoprotein polymorphisms inform diagnostic antigen selection for DIVA-compatible serological assays [6] [10].

Properties

CAS Number

148375-37-5

Product Name

bovine herpesvirus 1 protein

Molecular Formula

C8H15NO2

Synonyms

bovine herpesvirus 1 protein

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